molecular formula C22H32N2O2S B15345841 Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio- CAS No. 53414-36-1

Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio-

Cat. No.: B15345841
CAS No.: 53414-36-1
M. Wt: 388.6 g/mol
InChI Key: KWSMOHNJZDTXGU-UHFFFAOYSA-N
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Description

Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio-, is a derivative of barbituric acid, which is a heterocyclic compound with a pyrimidine ring structure. Barbituric acid itself is not pharmacologically active, but its derivatives have various applications in medicine and industry

Preparation Methods

The synthesis of barbituric acid derivatives typically involves the reaction of urea with malonic acid or its derivatives . For the specific compound, 5,5-diallyl-1,3-dicyclohexyl-2-thio-barbituric acid, the synthetic route may involve the following steps:

Chemical Reactions Analysis

Barbituric acid derivatives undergo various types of chemical reactions, including:

    Oxidation: These compounds can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the thio group to a thiol or further to a hydrocarbon.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or cyclohexyl positions, leading to the formation of various substituted derivatives.

    Condensation: Condensation reactions with aldehydes or ketones can form complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. These compounds can bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects . The specific molecular targets and pathways involved depend on the structure of the derivative and its specific functional groups.

Comparison with Similar Compounds

Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio-, can be compared with other barbituric acid derivatives such as:

The uniqueness of 5,5-diallyl-1,3-dicyclohexyl-2-thio-barbituric acid lies in its specific combination of functional groups, which can impart unique chemical reactivity and biological activity.

Properties

CAS No.

53414-36-1

Molecular Formula

C22H32N2O2S

Molecular Weight

388.6 g/mol

IUPAC Name

1,3-dicyclohexyl-5,5-bis(prop-2-enyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H32N2O2S/c1-3-15-22(16-4-2)19(25)23(17-11-7-5-8-12-17)21(27)24(20(22)26)18-13-9-6-10-14-18/h3-4,17-18H,1-2,5-16H2

InChI Key

KWSMOHNJZDTXGU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C(=O)N(C(=S)N(C1=O)C2CCCCC2)C3CCCCC3)CC=C

Origin of Product

United States

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